1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.5]decene core. The molecule features a 4-chlorobenzoyl group at position 1 and a 4-fluorophenyl substituent at position 3, with a thione (C=S) moiety at position 2. These substituents confer distinct electronic and steric properties: the electron-withdrawing chlorine (Cl) and fluorine (F) atoms influence reactivity and binding interactions, while the spirocyclic framework imposes conformational constraints that may enhance selectivity in biological systems.
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-8-4-15(5-9-16)19(26)25-20(27)18(14-6-10-17(23)11-7-14)24-21(25)12-2-1-3-13-21/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWKOHZWFJLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the chlorobenzoyl group: This step involves the acylation of the spirocyclic core using 4-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine.
Introduction of the fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction using 4-fluorophenylamine and a suitable leaving group, such as a halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl or fluorophenyl groups, using nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The spirocyclic structure can impart unique physical and chemical properties, making it useful in the development of advanced materials, such as polymers or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of an enzyme or bind to a receptor, thereby modulating its activity. This can result in the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in the Aromatic Rings
The substituents on the benzoyl and phenyl groups significantly impact physicochemical and biological properties. Key analogs include:
Notes:
- The 4-chloro and 4-fluoro substituents in the target compound likely enhance metabolic stability compared to electron-donating groups (e.g., -OCH₃) due to reduced susceptibility to oxidative metabolism .
Spiro Ring Size and Conformational Effects
The diazaspiro[4.5]decene core (10-membered spiro system) differs from smaller or larger spiro frameworks:
Notes:
- The spiro[4.5] system in the target compound provides a compromise between rigidity (for target selectivity) and flexibility (for binding adaptability) .
- Smaller spiro systems (e.g., [4.4]) exhibit higher puckering amplitudes, which may destabilize binding interactions, while larger systems (e.g., [4.6]) offer extended surfaces for hydrophobic contacts .
Functional Group Modifications
The 2-thione group in the target compound distinguishes it from analogs with alternative functionalities:
Notes:
- The thione group’s ability to act as a hydrogen-bond acceptor or engage in metal-ligand interactions may enhance binding affinity in enzyme-active sites .
- Carboxamide derivatives (e.g., EP 4 374 877 A2) prioritize solubility and oral bioavailability, making them preferable for therapeutic development .
Biological Activity
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to a class of diazaspiro compounds characterized by a unique spiro structure that contributes to its biological activity. Its molecular formula is , and it features both chlorobenzoyl and fluorophenyl substituents, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 345.85 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO |
| Log P | 3.45 |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of 12 µM. The mechanism was found to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been noted for its anti-inflammatory effects . It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 600 | 60% |
| IL-6 | 1200 | 480 | 60% |
The biological activity of this compound is attributed to its ability to interact with multiple cellular pathways:
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes cell death in malignant cells.
- Regulation of Reactive Oxygen Species (ROS) : The compound modulates ROS levels, contributing to its cytotoxic effects against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
